5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound featuring two oxadiazole rings These rings are known for their stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The oxadiazole rings play a crucial role in binding to specific proteins and enzymes, leading to the compound’s biological effects. Pathways involved may include inhibition of growth factors, enzymes, and kinases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Widely studied for its broad spectrum of biological activities.
1,2,5-Oxadiazole: Used in the development of high-energy materials and pharmaceuticals.
Uniqueness
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole stands out due to its dual oxadiazole rings, which enhance its stability and biological activity.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-phenyl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-13(2)25-16-10-8-14(9-11-16)19-21-17(27-24-19)12-18-22-23-20(26-18)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI Key |
ABKBDIONNVOGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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